Allyl phenoxyacetate

Dermal toxicology Fragrance safety Formulation vehicle effects

Allyl phenoxyacetate (CAS 7493-74-5) is an organic compound belonging to the class of phenoxyacetic acid derivatives, with molecular formula C11H12O3 and molecular weight 192.21 g/mol. It is a colorless to yellowish liquid with a sweet, fruity odor reminiscent of pineapple and honey.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 7493-74-5
Cat. No. B160265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenoxyacetate
CAS7493-74-5
Synonymsallyl phenoxyacetate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC=CCOC(=O)COC1=CC=CC=C1
InChIInChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyVUFZVGQUAVDKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility585 mg/L @ 20 °C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Phenoxyacetate (CAS 7493-74-5): Physicochemical and Regulatory Baseline for Scientific Sourcing


Allyl phenoxyacetate (CAS 7493-74-5) is an organic compound belonging to the class of phenoxyacetic acid derivatives, with molecular formula C11H12O3 and molecular weight 192.21 g/mol . It is a colorless to yellowish liquid with a sweet, fruity odor reminiscent of pineapple and honey . Key physicochemical properties include a boiling point of 265-266°C (lit.), density of 1.102 g/mL at 25°C (lit.), refractive index n20/D 1.516 (lit.), and vapor pressure of 7 Pa at 20°C . The compound is practically insoluble in water and requires storage under inert gas at 2-8°C . Regulatory status includes FEMA GRAS designation (FEMA No. 2038) [1], FDA approval under 21 CFR 172.515 [2], and JECFA evaluation concluding no safety concern at current intake levels (JECFA No. 18) [3].

Why Allyl Phenoxyacetate Cannot Be Substituted by Generic Allyl Esters: Structural and Toxicological Differentiation


Substitution of allyl phenoxyacetate with structurally similar allyl esters (e.g., allyl acetate, allyl cinnamate, or allyl caproate) is not scientifically valid due to fundamental differences in metabolic activation pathways and dermal safety profiles. While many allyl esters rely on carboxylesterase-mediated hydrolysis to release free allyl alcohol as the proximate hepatotoxic agent, allyl phenoxyacetate exhibits markedly reduced dependence on this activation pathway [1]. Specifically, carboxylesterase inhibition by triorthotolyl phosphate (TOTP) provides near-complete protection against hepatotoxicity from allyl acetate and allyl cinnamate, but only marginal protection for allyl phenoxyacetate, indicating a divergent toxicokinetic mechanism [1]. Furthermore, dermal irritation potential varies substantially across the allyl ester class in a vehicle-dependent manner, with allyl phenoxyacetate demonstrating distinct NOEL values that cannot be extrapolated from analog data [2]. These differences preclude generic interchange in formulations requiring predictable safety margins and regulatory compliance.

Quantitative Evidence for Allyl Phenoxyacetate Differentiation: Comparator-Based Procurement Data


Dermal Irritation NOEL Comparison: Allyl Phenoxyacetate vs. Allyl Amyl Glycolate and Allyl (Cyclohexyloxy)acetate

In a randomized controlled human dermal irritation study (n=129), allyl phenoxyacetate exhibited a vehicle-dependent no-observed-effect level (NOEL) that is comparable to allyl (cyclohexyloxy)acetate in pure diethyl phthalate but becomes undetectable (0%) in ethanol-containing vehicles, in contrast to allyl amyl glycolate which retained a measurable NOEL across all vehicles tested [1]. This vehicle sensitivity profile has direct implications for formulation development and safety assessment.

Dermal toxicology Fragrance safety Formulation vehicle effects

Hepatotoxic Activation Pathway Divergence: Allyl Phenoxyacetate vs. Allyl Acetate and Allyl Cinnamate

Carboxylesterase inhibition studies in rats demonstrate that allyl phenoxyacetate hepatotoxicity is minimally dependent on enzymatic hydrolysis, unlike the near-complete dependence observed for allyl acetate and allyl cinnamate [1]. This metabolic divergence has implications for predicting toxicity in populations with variable carboxylesterase expression or during co-exposure to esterase inhibitors.

Hepatic metabolism Carboxylesterase Toxicokinetics

Protein Separation Selectivity: Poly-Allyl Phenoxyacetate Monolith vs. Glycidyl Methacrylate and Styrene-Based Monoliths

Polymer monoliths synthesized from allyl phenoxyacetate monomer demonstrate improved selectivity for protein separation compared to conventional glycidyl methacrylate (GMA)-based and styrene-based monolithic columns when used as HPLC stationary phases for human plasma and other bio-samples [1]. The allyl phenoxyacetate-based monolith features a multi-sized pore structure with a high specific surface area of 260.66 m²/g [1].

Proteomics Monolithic chromatography Bio-separation

IFRA Purity Specification: Free Allyl Alcohol Limit Differentiation

The International Fragrance Association (IFRA) mandates a specific purity requirement for allyl phenoxyacetate: free allyl alcohol content must be <0.1% [1]. This critical specification arises from allyl alcohol's known potential for delayed skin irritation and sensitization, and it directly impacts the usability of allyl phenoxyacetate in finished fragrance products [2].

Fragrance regulation IFRA standards Purity specification

Food Flavoring Use Levels: Allyl Phenoxyacetate Quantitative Usage Data Across Food Categories

FEMA GRAS survey data establish quantitative usage levels for allyl phenoxyacetate across diverse food categories, providing formulators with category-specific guidance that differs substantially from usage levels of other allyl esters in the flavorist's palette [1].

Flavor formulation FEMA GRAS Food additive

GC-MS Detection Sensitivity and Specificity for Allyl Phenoxyacetate in Food Matrices

Gas chromatography-mass spectrometry (GC-MS) provides high-sensitivity detection of allyl phenoxyacetate with limits of detection ~0.01 mg/kg (10 ppb), enabling reliable quantification in complex food matrices and differentiation from structurally similar compounds [1].

Analytical chemistry Food safety GC-MS

Recommended Application Scenarios for Allyl Phenoxyacetate Based on Verified Differentiation Evidence


Fragrance Formulation in Ethanol-Containing Vehicles Requiring Dermal Safety Assessment

Allyl phenoxyacetate is appropriate for fragrance formulations only when the formulator accounts for its vehicle-dependent dermal irritation profile. In ethanol-containing vehicles (e.g., fine fragrances, colognes), the NOEL drops to 0%, compared to 0.25% in diethyl phthalate alone [1]. Formulators must conduct compound-specific safety assessments rather than relying on allyl ester class read-across. Additionally, IFRA mandates free allyl alcohol content <0.1%, requiring verification of supplier purity documentation before procurement [2].

Food and Beverage Flavoring with Category-Specific GRAS Usage Compliance

Allyl phenoxyacetate is approved for use as a synthetic flavoring agent under FEMA GRAS (FEMA No. 2038) and FDA 21 CFR 172.515, with established category-specific usage levels: soft drinks at 0.82 ppm, candy at 2.3 ppm, baked goods at 0.02-1.0 ppm, and pudding at 3.0 ppm [1]. Formulators developing pineapple, honey, or fruity flavor profiles should adhere to these FEMA-established limits and not extrapolate usage levels from other allyl esters [2].

Proteomics Research Requiring Monolithic Chromatography with Enhanced Protein Selectivity

Researchers fabricating polymer monoliths for HPLC protein separation should consider allyl phenoxyacetate monomer over glycidyl methacrylate or styrene alternatives. The resulting poly-allyl phenoxyacetate monolith exhibits improved selectivity, a multi-sized pore structure, and a high specific surface area of 260.66 m²/g [1]. This material avoids masking of abundant proteins (human serum albumin, IgG, fibrinogen) during detection of middle- and low-abundance proteins in human plasma [1].

Toxicological Research on Allyl Ester Metabolic Activation Pathways

Allyl phenoxyacetate serves as a mechanistically distinct comparator in studies of allyl ester hepatotoxicity. Unlike allyl acetate and allyl cinnamate, which are nearly completely dependent on carboxylesterase-mediated hydrolysis for activation, allyl phenoxyacetate exhibits only marginal dependence on this pathway, with TOTP pretreatment providing protection only at 200 mg/kg but not at 250 or 400 mg/kg [1]. Researchers investigating structure-toxicity relationships or species differences in esterase expression should select allyl phenoxyacetate as a representative compound with divergent activation kinetics.

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